1H-Pyrido[2,3-c][1,2,5]triazepine
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Overview
Description
1H-Pyrido[2,3-c][1,2,5]triazepine is a heterocyclic compound that contains nitrogen atoms within its ring structure.
Preparation Methods
The synthesis of 1H-Pyrido[2,3-c][1,2,5]triazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the thermal cycloaddition of 1-azirines to suitable dienes . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
1H-Pyrido[2,3-c][1,2,5]triazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and alkylation are typical substitution reactions, often using reagents like halogens (chlorine, bromine) or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
1H-Pyrido[2,3-c][1,2,5]triazepine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism by which 1H-Pyrido[2,3-c][1,2,5]triazepine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific derivative of the compound and its intended application .
Comparison with Similar Compounds
1H-Pyrido[2,3-c][1,2,5]triazepine can be compared with other triazepines, such as:
1,2,4-Triazepine: Known for its use in medicinal chemistry as a scaffold for drug development.
1,3,5-Triazepine:
The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which can be exploited for various applications .
Properties
CAS No. |
251363-56-1 |
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Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
1H-pyrido[2,3-c][1,2,5]triazepine |
InChI |
InChI=1S/C7H6N4/c1-2-6-7(9-3-1)11-10-5-4-8-6/h1-5H,(H,9,11) |
InChI Key |
MSFZTDKNBNTTKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=CC=N2)N=C1 |
Origin of Product |
United States |
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